3-[(4-Methoxypyrrolidin-2-yl)methoxy]pyridine dihydrochloride
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Overview
Description
3-[(4-Methoxypyrrolidin-2-yl)methoxy]pyridine dihydrochloride is a chemical compound with the molecular formula C11H16N2O22ClHThe compound is characterized by its pyridine and pyrrolidine rings, which contribute to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-Methoxypyrrolidin-2-yl)methoxy]pyridine dihydrochloride typically involves the reaction of 3-hydroxypyridine with 4-methoxypyrrolidine under specific conditions. The reaction is carried out in the presence of a suitable base, such as sodium hydride, and a solvent like dimethylformamide (DMF). The resulting product is then treated with hydrochloric acid to obtain the dihydrochloride salt .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for higher yields and purity. The final product is purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
3-[(4-Methoxypyrrolidin-2-yl)methoxy]pyridine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of pyridine derivatives with oxidized functional groups.
Reduction: Formation of reduced pyridine derivatives.
Substitution: Formation of substituted pyridine derivatives with various functional groups.
Scientific Research Applications
3-[(4-Methoxypyrrolidin-2-yl)methoxy]pyridine dihydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe in studying cellular processes.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and antifungal activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[(4-Methoxypyrrolidin-2-yl)methoxy]pyridine dihydrochloride involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or modulation of cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 3-Methyl-2-[(piperidin-4-yl)methoxy]pyridine dihydrochloride
- 4-Methoxypyridine
- 2-Methoxypyridine
Uniqueness
3-[(4-Methoxypyrrolidin-2-yl)methoxy]pyridine dihydrochloride is unique due to its specific combination of pyridine and pyrrolidine rings, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C11H18Cl2N2O2 |
---|---|
Molecular Weight |
281.18 g/mol |
IUPAC Name |
3-[(4-methoxypyrrolidin-2-yl)methoxy]pyridine;dihydrochloride |
InChI |
InChI=1S/C11H16N2O2.2ClH/c1-14-11-5-9(13-7-11)8-15-10-3-2-4-12-6-10;;/h2-4,6,9,11,13H,5,7-8H2,1H3;2*1H |
InChI Key |
OMBXZSPPBXABFA-UHFFFAOYSA-N |
Canonical SMILES |
COC1CC(NC1)COC2=CN=CC=C2.Cl.Cl |
Origin of Product |
United States |
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